2-Ethylhexanoyl chloride
Description
Significance as a Synthetic Intermediate in Organic Chemistry
The primary role of 2-ethylhexanoyl chloride in organic chemistry is that of a versatile synthetic intermediate. guidechem.comframochem.com Its chemical structure, featuring a chiral center at the second carbon, can be relevant in stereospecific syntheses, particularly in the pharmaceutical industry where the three-dimensional arrangement of atoms can profoundly impact biological activity. The acyl chloride group is highly susceptible to nucleophilic attack, enabling it to readily react with a variety of nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively. framochem.com This reactivity is fundamental to its application in creating a broad spectrum of organic compounds. thespectrumm.com
The synthesis of this compound itself is typically achieved through the reaction of 2-ethylhexanoic acid with a chlorinating agent like thionyl chloride or phosgene (B1210022). ontosight.ai Recent advancements have explored microwave-assisted synthesis to improve reaction times and yields.
Scope of Academic Investigation and Research Domains
The academic and industrial research surrounding this compound is extensive, spanning several key domains. A significant area of investigation is its application as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). bromchemlaboratories.ingithub.com Researchers have utilized it in the preparation of spin-labeled glycolipid analogues for studying cell membrane dynamics and in the synthesis of various other pharmaceutical compounds. chemicalbook.com
In the field of polymer chemistry, this compound is a crucial precursor for organic peroxides, which act as initiators in polymerization processes for materials like polyesters and polymethacrylates. github.comruifuchems.combasf.com Its role in the production of plasticizers, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP) and di(2-ethylhexyl) sebacate, is another important area of research and industrial application. ontosight.aigithub.com
Furthermore, the agrochemical industry utilizes this compound in the synthesis of herbicides, pesticides, and fungicides, contributing to advancements in crop protection. ontosight.aibromchemlaboratories.in Research in this area focuses on developing more effective and stable agrochemical formulations. The compound's utility also extends to the production of specialty chemicals, including dyes and coatings. bromchemlaboratories.inruifuchems.com
Recent research has also delved into the kinetics of reactions involving this compound, such as the synthesis of peroxyesters in microreactors, aiming to intensify production processes. tue.nl Studies have also focused on its use in creating novel polymers with promising photovoltaic properties. chemicalbook.comchemdad.com
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅ClO | ontosight.aiguidechem.com |
| Molecular Weight | 162.66 g/mol | sigmaaldrich.com |
| Appearance | Colorless to pale yellow liquid | ontosight.aithespectrumm.com |
| Odor | Pungent | ontosight.aithespectrumm.com |
| Boiling Point | 67-68 °C at 11 mmHg | chemicalbook.comsincerechemical.com |
| Melting Point | < -75 °C | sincerechemical.comchemicalbook.com |
| Density | ~0.939 g/mL at 25 °C | chemicalbook.comsincerechemical.com |
| Flash Point | 69 °C (closed cup) | sigmaaldrich.comsincerechemical.com |
| Water Solubility | Reacts with water | guidechem.comframochem.com |
| Solubility in Organic Solvents | Miscible with common organic solvents | framochem.comwilmar-international.com |
Key Reactions of this compound
| Reactant | Product Type | General Reaction | Source(s) |
| Alcohols | Esters | R-OH + CH₃(CH₂)₃CH(C₂H₅)COCl → CH₃(CH₂)₃CH(C₂H₅)COOR + HCl | framochem.com |
| Amines | Amides | R-NH₂ + CH₃(CH₂)₃CH(C₂H₅)COCl → CH₃(CH₂)₃CH(C₂H₅)CONHR + HCl | framochem.com |
| Water | Carboxylic Acid | H₂O + CH₃(CH₂)₃CH(C₂H₅)COCl → CH₃(CH₂)₃CH(C₂H₅)COOH + HCl | framochem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethylhexanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSGQBNCVASPMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027308 | |
| Record name | 2-Ethylhexanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Hexanoyl chloride, 2-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
760-67-8 | |
| Record name | 2-Ethylhexanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=760-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylhexanoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethylhexanoyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87892 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanoyl chloride, 2-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethylhexanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYLHEXANOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81065MP285 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 2 Ethylhexanoyl Chloride
Conventional Synthetic Routes and Their Mechanistic Underpinnings
Conventional methods for synthesizing 2-ethylhexanoyl chloride involve the use of strong chlorinating agents that react directly with 2-ethylhexanoic acid. These reactions are typically effective but may require careful handling of corrosive and hazardous reagents.
Carboxylic Acid Chlorination with Thionyl Chloride
The reaction of 2-ethylhexanoic acid with thionyl chloride (SOCl₂) is a widely used laboratory and industrial method for producing this compound. iomcworld.com This process is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification of the final product. masterorganicchemistry.comlibretexts.org
The reaction is typically carried out by treating 2-ethylhexanoic acid with an excess of thionyl chloride, often under reflux conditions. iomcworld.com The mixture is heated until the evolution of gaseous byproducts ceases, which indicates the completion of the reaction. An inert solvent such as toluene (B28343) or dichloromethane (B109758) may be used, though the reaction can also be run neat.
Mechanism: The mechanism begins with the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This forms an unstable intermediate, an acyl chlorosulfite. This intermediate then undergoes a nucleophilic attack by the chloride ion. The subsequent collapse of the tetrahedral intermediate results in the formation of this compound, along with the release of sulfur dioxide and hydrogen chloride gas. masterorganicchemistry.comlibretexts.org
Table 1: Synthesis of this compound with Thionyl Chloride
| Reactants | Conditions | Observations/Yield | Reference |
|---|---|---|---|
| 2-Ethylhexanoic acid, Thionyl chloride | Reflux, approx. 60-80°C | Reaction completion indicated by cessation of gas evolution. | |
| 2-Ethylhexanoic acid (0.693 mol), Thionyl chloride (2.080 mol) | Heated at 70°C for 2 hours | The resulting acyl chloride was used in a subsequent reaction step. | prepchem.com |
Carboxylic Acid Chlorination with Oxalyl Chloride
Oxalyl chloride ((COCl)₂) is another effective reagent for the conversion of carboxylic acids to acyl chlorides and is known for being milder and more selective than thionyl chloride. The reaction with 2-ethylhexanoic acid proceeds readily, often at room temperature, and also produces only gaseous byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride), which facilitates product isolation. orgsyn.org
This method typically involves stirring the carboxylic acid in an inert solvent like dichloromethane with oxalyl chloride. orgsyn.org The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). orgsyn.org
Mechanism: When catalyzed by DMF, the reaction proceeds via the formation of a Vilsmeier reagent (an imidoyl chloride derivative). The Vilsmeier reagent is the actual chlorinating species. The carboxylic acid reacts with the Vilsmeier reagent to form an intermediate which then collapses to generate the acyl chloride, regenerating the DMF catalyst in the process. columbia.edu In the absence of a catalyst, the mechanism involves the formation of an unstable acyl oxalyl chloride intermediate which then decomposes.
Carboxylic Acid Chlorination with Phosgene (B1210022)
Phosgene (COCl₂) is a highly efficient and cost-effective chlorinating agent used extensively in the industrial production of acyl chlorides, including this compound. google.com The reaction of 2-ethylhexanoic acid with phosgene is fast and clean but requires the use of a catalyst to proceed at a practical rate. google.comjustia.com
The process generally involves passing phosgene gas through the carboxylic acid, which may be in a solvent or neat, in the presence of a catalyst. The reaction temperature is carefully controlled. google.com
Mechanism: The mechanism is dependent on the catalyst used. Generally, the catalyst (e.g., a tertiary amine or a formamide) activates the phosgene molecule or the carboxylic acid, facilitating the nucleophilic acyl substitution. The reaction ultimately yields this compound and hydrogen chloride, with carbon dioxide as a byproduct.
Table 2: Research Findings on Phosgene-Based Synthesis of this compound
| Catalyst | Reaction Conditions | Yield | Reference |
|---|---|---|---|
| N-methyl-4-pyridone (10 mmol) | 1 mol 2-ethylhexanoic acid, heated to 115-120°C, 120g phosgene added over 2 hours. | 80% | google.com |
| N-methyl-4-pyridone (1 mmol) | 1 mol 2-ethylhexanoic acid, heated to 115-120°C, 110g phosgene added over 1 hr 55 min. | 87% | google.com |
| N-methyl-4-pyridone (0.1 mmol) | 1 mol 2-ethylhexanoic acid, heated to 115-120°C, 112g phosgene added over 4 hr 45 min. | 89% | google.com |
| N-butyl-4-pyridone (10 mmol) | 1 mol 2-ethylhexanoic acid, heated to 115-120°C, 118g phosgene added over 3 hours. | 86% | google.com |
| N-methyl-2,6-dimethyl-4-pyridone (10 mmol) | 1 mol 2-ethylhexanoic acid, heated to 115-120°C, 117g phosgene added over 2.5 hours. | 89% | google.comprepchem.com |
| Diethylformamide | 2-ethylhexanoic acid metered into catalyst at 60°C, phosgene passed in simultaneously. | 99.7% (based on conductivity monitoring) | google.com |
Catalytic Approaches in this compound Synthesis
To increase reaction rates and improve selectivity, particularly for less reactive chlorinating agents like phosgene, various catalysts are employed. These catalysts often work by forming a more reactive chlorinating intermediate.
Role of N,N-Disubstituted Formamides and Their Hydrochlorides
N,N-disubstituted formamides, such as N,N-dimethylformamide (DMF) and N,N-diethylformamide, are common and highly effective catalysts or catalyst precursors for the synthesis of acyl chlorides using either thionyl chloride or phosgene. google.comjustia.comgoogle.com
Mechanism (Vilsmeier-Haack type): These formamides react with the chlorinating agent (phosgene or thionyl chloride) to form a highly reactive chloroiminium salt, known as a Vilsmeier reagent. justia.comwikipedia.org This reagent is the true active chlorinating species in the reaction. The carboxylic acid then reacts with the Vilsmeier reagent. A subsequent breakdown of the resulting intermediate yields the desired this compound, carbon dioxide, and hydrogen chloride, while regenerating the N,N-disubstituted formamide (B127407) hydrochloride, allowing it to continue the catalytic cycle. justia.comgoogle.com However, these Vilsmeier salts can be thermally unstable at temperatures above 80-90°C. justia.com
Application of Pyridine (B92270) and Urea (B33335) as Catalysts
Pyridine and urea are also cited as effective catalyst precursors for the chlorination of carboxylic acids with agents like thionyl chloride and phosgene. google.comjustia.comgoogle.com
Pyridine: Pyridine and its derivatives, such as N-methyl-4-pyridone, can act as catalysts in these reactions. google.com In reactions with thionyl chloride or oxalyl chloride, pyridine can function as a nucleophilic catalyst. It reacts with the chlorinating agent to form a highly reactive acylpyridinium salt intermediate. This intermediate is then more susceptible to nucleophilic attack by the chloride ion to form the acyl chloride. Pyridine also serves as a base to neutralize the HCl byproduct, which can be particularly useful in reactions involving acid-sensitive substrates. mdpi.com
Urea: Urea and its alkylated derivatives can be used as catalysts for the synthesis of carboxylic acid chlorides. justia.comgoogle.comgoogle.com The mechanism is believed to involve the formation of a reactive intermediate from the reaction of urea with the chlorinating agent. This intermediate then reacts with the carboxylic acid to form the acyl chloride. This catalytic method can lead to high reaction speeds and yields. google.com
Investigation of Pyridone Derivatives as Catalysts
The synthesis of this compound from 2-ethylhexanoic acid and phosgene is significantly influenced by the choice of catalyst. Research has shown that N-substituted pyridone derivatives are effective catalysts for this conversion. google.com The process typically involves heating the mixture of 2-ethylhexanoic acid and the catalyst, followed by the introduction of phosgene gas. google.com
Different N-substituted pyridones have been investigated to understand their impact on reaction time and yield. For instance, in a laboratory-scale synthesis, N-methyl-4-pyridone was used as a catalyst, where a mixture of one mole of 2-ethylhexanoic acid and 10 millimoles of the catalyst was heated to 115-120°C before phosgene was introduced. google.com After the reaction and subsequent degassing, the product was distilled under reduced pressure to yield this compound. google.com
Studies have explored various pyridone derivatives to optimize the catalytic process. The substitution on the pyridone ring and the nitrogen atom can affect the catalyst's activity and, consequently, the reaction's efficiency. For example, N-butyl-4-pyridone and N-methyl-2,6-dimethyl-4-pyridone have also been successfully employed as catalysts in similar reactions. google.comprepchem.com The use of these catalysts has resulted in high yields of distilled this compound, often in the range of 80-90%. google.comprepchem.com The amount of catalyst can also be a critical parameter, with experiments showing that even reduced quantities of the catalyst can lead to substantial yields. google.com
Table 1: Effect of Pyridone-Derivative Catalysts on this compound Synthesis
| Catalyst | Catalyst Amount (relative to acid) | Phosgene Introduction Time | Yield after Distillation |
|---|---|---|---|
| N-methyl-4-pyridone | 10 mmol | 1.5 hours | 80% |
| N-methyl-4-pyridone | 1 mmol | 1 hour 55 minutes | 87% |
| N-methyl-4-pyridone | 0.1 mmol | 4 hours 45 minutes | 89% |
| N-butyl-4-pyridone | 10 mmol | 3 hours | 86% |
| N-methyl-2,6-dimethyl-4-pyridone | 10 mmol | 2.5 hours | 89% |
Process Optimization and Yield Enhancement in Synthesis
Optimizing the synthesis of this compound is crucial for industrial-scale production to ensure high efficiency and product quality. google.com The process involves adjusting technical parameters such as temperature, pressure, and reactant ratios to maximize yield and minimize impurities. google.com One of the primary synthesis routes involves the reaction of 2-ethylhexanoic acid with a chlorinating agent like thionyl chloride or phosgene.
In the thionyl chloride method, the reaction is typically conducted under reflux conditions, approximately at 60–80°C. The process continues until the evolution of gaseous by-products, hydrogen chloride and sulfur dioxide, ceases, indicating the reaction's completion. A key aspect of optimization is the efficient removal of these gaseous by-products and any excess reagent, which is usually achieved through distillation under reduced pressure.
For large-scale production using phosgene, a continuous process can be optimized to achieve high purity and yield. For example, a process has been described where phosgene is introduced over several hours into 2-ethylhexanoic acid at a temperature of around 130°C. google.com Following the reaction, degassing with an inert gas like nitrogen is employed to remove residual gases before the final product is purified by vacuum distillation. google.com This optimized process has been reported to yield 99% pure acid chloride with a high yield of 97.4%. google.com The choice of base in reactions can also be a factor; for instance, in certain related syntheses, using potassium hydroxide (B78521) (KOH) instead of sodium hydroxide (NaOH) has been shown to increase the rate of product formation and selectivity. scispace.comrsc.org
Purification Techniques and Purity Assessment in Research-Scale Production
Following the synthesis of this compound, purification is a critical step to remove unreacted starting materials, by-products, and residual solvents. On a research scale, the most common method for purification is distillation under reduced pressure (vacuum distillation). This technique is effective due to the relatively high boiling point of this compound and allows for separation from more volatile impurities. The boiling point is reported to be 67–68°C at a pressure of 11 mmHg. In some cases, particularly when aiming to remove non-volatile impurities, column chromatography may be employed, although this is less common for this specific compound. unibo.it
The purity of the final product is assessed using various analytical techniques. Gas chromatography (GC) is a standard method used to determine the assay of this compound. framochem.com A purity of ≥99% is often the target for high-quality batches. GC can also quantify specific impurities such as residual 2-ethylhexanoic acid and any anhydride (B1165640) by-products. framochem.com
Other analytical methods are used to confirm the identity and structure of the compound and to detect specific trace impurities. For instance, mass spectrometry (MS) can confirm the molecular weight, with a characteristic base peak observed at m/z 127 [M-Cl]⁺. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy provides structural information, with typical chemical shifts for the alkyl chain protons appearing between δ 0.8–1.6 ppm and the α-protons to the carbonyl group at δ 2.8–3.2 ppm. Specific tests for impurities like residual phosgene (<0.1%) and iron (<1 ppm) are also conducted to ensure the product meets stringent quality specifications. framochem.com
Table 2: Purity Specifications for this compound
| Parameter | Guaranteed Value | Analytical Method |
|---|---|---|
| Assay | ≥ 98.0 % | Gas Chromatography (GC) |
| Phosgene | ≤ 0.1 % | Iodometry |
| Hydrogen Chloride | ≤ 0.1 % | Acidimetry |
| Iron | ≤ 1 ppm | Colorimetry |
| 2-Ethylhexanoic Acid | ≤ 1 % | Gas Chromatography (GC) |
| Anhydride | ≤ 1 % | Gas Chromatography (GC) |
Reaction Chemistry and Mechanistic Studies of 2 Ethylhexanoyl Chloride
Nucleophilic Acyl Substitution Reactions
2-Ethylhexanoyl chloride, a branched-chain acyl chloride, readily participates in nucleophilic acyl substitution reactions. This reactivity stems from the electrophilic nature of the carbonyl carbon, which is bonded to a highly electronegative chlorine atom, making it susceptible to attack by nucleophiles. savemyexams.com The general mechanism for these reactions involves the addition of a nucleophile to the carbonyl group, forming a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group. masterorganicchemistry.comchemguide.co.uk The relative reactivity of acyl chlorides like this compound is the highest among carboxylic acid derivatives towards nucleophilic substitution. tardigrade.in
Esterification Reactions and Ester Product Characterization
This compound reacts with alcohols to form esters. This process is a classic example of nucleophilic acyl substitution where the alcohol acts as the nucleophile. The reaction is often carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrogen chloride (HCl) byproduct. researchgate.netsemanticscholar.org
For instance, the reaction of this compound with 3-butylnonan-1-ol in the presence of pyridine in dry chloroform (B151607) yields 3-butylnonyl 2-ethylhexanoate (B8288628). semanticscholar.org Similarly, it can be reacted with 1-octanol (B28484) or 2-ethylhexanol in the presence of a catalyst like sodium methoxide (B1231860) to produce the corresponding esters. researchgate.netsemanticscholar.org
Table 1: Examples of Esterification Reactions with this compound
| Alcohol | Base/Catalyst | Solvent | Ester Product | Reference |
| 3-Butylnonan-1-ol | Pyridine | Chloroform | 3-Butylnonyl 2-ethylhexanoate | semanticscholar.org |
| 1-Octanol | Sodium Methoxide | - | Octyl 2-ethylhexanoate | researchgate.netsemanticscholar.org |
| 2-Ethylhexanol | Sodium Methoxide | - | 2-Ethylhexyl 2-ethylhexanoate | researchgate.netsemanticscholar.orgresearchgate.net |
The characterization of the resulting ester products is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis to confirm their structure and purity. semanticscholar.org
Amidation Reactions and Amide Product Characterization
Amidation of this compound occurs when it reacts with primary or secondary amines. This reaction is a facile process that leads to the formation of N-substituted amides. chemguide.co.ukorganic-chemistry.org The reaction mechanism is analogous to esterification, involving nucleophilic attack by the amine on the carbonyl carbon. chemguide.co.uk
A notable example is the synthesis of N,N-di(2-ethylhexyl)-2-ethylhexanamide. This is achieved by reacting this compound with di(2-ethylhexyl)amine in chloroform, often with a base like triethylamine (B128534) to scavenge the HCl produced. researchgate.net Another example is the synthesis of M(2-EH)EHA from this compound and N-methyl-2-ethylhexanamine in the presence of triethylamine in anhydrous dichloromethane (B109758). google.com
Table 2: Examples of Amidation Reactions with this compound
| Amine | Base | Solvent | Amide Product | Reference |
| Di(2-ethylhexyl)amine | Triethylamine | Chloroform | N,N-di(2-ethylhexyl)-2-ethylhexanamide | researchgate.net |
| N-Methyl-2-ethylhexanamine | Triethylamine | Dichloromethane | N-methyl-N-(2-ethylhexyl)-2-ethylhexanamide | google.com |
| N-Dodecyl-N-methylamine | Triethylamine | Dichloromethane | N-dodecyl-N-methyl-2-ethylhexanamide | google.com |
The amide products are typically purified by distillation and characterized by methods such as Gas Chromatography-Flame Ionization Detection (GC-FID) and High-Resolution Mass Spectrometry (HRMS) to confirm their purity and molecular formula. google.com
Hydrolysis Mechanisms and Kinetic Investigations
The hydrolysis of this compound, a reaction with water, yields 2-ethylhexanoic acid and hydrochloric acid. This reaction is a significant consideration, especially in biphasic reaction systems where it can be an undesirable side reaction. scispace.comtue.nlrsc.org The high reactivity of acyl chlorides towards nucleophiles makes them readily hydrolyzable in water. researchgate.net
The mechanism of hydrolysis for acyl chlorides can vary from a bimolecular (SN2-like) pathway to a unimolecular (SN1-like) pathway, depending on the structure of the acyl chloride and the reaction conditions. researchgate.netcdnsciencepub.comcdnsciencepub.com For many acyl chlorides, the hydrolysis follows a pseudo-first-order kinetic model. researchgate.net The bimolecular mechanism involves the reversible addition of a water molecule to the carbonyl group, followed by the ionization of the carbon-chlorine bond. cdnsciencepub.comcdnsciencepub.com
Kinetic studies on the hydrolysis of various acyl chlorides have been conducted to understand their relative stabilities. researchgate.netcdnsciencepub.comacs.org The rate of hydrolysis is influenced by factors such as the steric hindrance and electronic effects of the alkyl group. The branched structure of this compound, for instance, influences its reactivity and stability compared to straight-chain acyl chlorides.
Advanced Reaction Types and Specific Transformations
Peroxyesterification Reactions (Schotten-Baumann Method)
The Schotten-Baumann reaction is a well-established method for synthesizing esters and amides and can be adapted for the synthesis of peroxyesters. iitk.ac.inwikipedia.orglscollege.ac.in This reaction typically involves a two-phase system, where the acyl chloride is in an organic solvent and the nucleophile (in this case, a hydroperoxide) and a base are in an aqueous phase. iitk.ac.inwikipedia.org
In the context of this compound, it is reacted with an alkyl hydroperoxide, such as tert-butyl hydroperoxide (TBHP), under alkaline conditions to produce a peroxyester, for example, tert-butyl peroxy-2-ethylhexanoate (TBPEH). scispace.comtue.nlrsc.org The base, commonly sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), deprotonates the hydroperoxide, making it a more potent nucleophile. scispace.comrsc.orgtue.nl This reaction is often carried out in a biphasic system and can be influenced by mass transfer between the phases. rsc.org
A significant challenge in this synthesis is the competing hydrolysis of the this compound, which reduces the yield of the desired peroxyester. scispace.comtue.nlrsc.org
Kinetic studies of the Schotten-Baumann synthesis of peroxyesters like TBPEH have been conducted to understand the reaction mechanism and optimize conditions. scispace.comtue.nlrsc.org These studies often investigate the influence of various parameters, including temperature, type of base, interfacial area, and the use of phase-transfer catalysts (PTCs). scispace.comtue.nlrsc.orgtue.nl
Research has shown that the peroxyesterification and hydrolysis rates both increase with temperature. scispace.comtue.nlrsc.org Interestingly, using KOH instead of NaOH or increasing the interfacial area can selectively accelerate the peroxyester formation, thereby improving the selectivity towards the desired product. scispace.comtue.nlrsc.org
The addition of a phase-transfer catalyst, such as quaternary ammonium (B1175870) salts, has been found to significantly enhance the rate of peroxyesterification without affecting the rate of the competing hydrolysis reaction. scispace.comtue.nlrsc.orgjchemlett.com The effectiveness of the PTC is often dependent on the length of its alkyl chains. scispace.comtue.nl A kinetic model has been developed that accurately predicts the observed reaction rates, taking into account the proposed reaction mechanism involving the transfer of the deprotonated hydroperoxide to the organic phase. scispace.comtue.nlrsc.org This model helps in the design and optimization of continuous industrial processes for peroxyester production. tue.nl
Table 3: Factors Influencing the Kinetics of Peroxyesterification of this compound
| Parameter | Effect on Peroxyesterification Rate | Effect on Hydrolysis Rate | Reference |
| Temperature Increase | Increase | Increase | scispace.comtue.nlrsc.org |
| Base (KOH vs. NaOH) | Higher with KOH | - | scispace.comtue.nlrsc.org |
| Interfacial Area Increase | Increase | No significant change | scispace.comtue.nltue.nl |
| Phase-Transfer Catalyst | Significant Increase | No significant change | scispace.comtue.nlrsc.org |
Competitive Hydrolysis in Peroxyester Synthesis
The synthesis of peroxyesters, such as tert-butyl peroxy-2-ethylhexanoate (TBPEH) from this compound, is frequently performed using the Schotten-Baumann method. tue.nlscispace.com This process involves a biphasic reaction between an acid chloride in an organic phase and an alkyl hydroperoxide with a strong base in an aqueous phase. tue.nlresearchgate.net A significant competing reaction in this synthesis is the hydrolysis of the this compound. tue.nlscispace.comrsc.orgtue.nlrsc.orgtue.nl This side reaction leads to the formation of 2-ethylhexanoic acid and hydrochloric acid, which is then neutralized by the base present in the aqueous phase. scispace.comrsc.org
The rate of both the desired peroxyesterification and the undesired hydrolysis increase with temperature. scispace.comrsc.orgtue.nlrsc.orgtue.nl However, the hydrolysis of this compound appears to be kinetically limited and is primarily affected by temperature, whereas the peroxyesterification rate is influenced by several other factors. tue.nl For instance, increasing the concentration of the hydroperoxide and the base in the aqueous phase can suppress the hydrolysis of the acid chloride due to a higher ionic strength. tue.nl This allows for an increase in reaction temperature to accelerate the peroxyesterification without negatively impacting the selectivity towards the peroxyester. tue.nl
Studies have shown that while the peroxyesterification rate is sensitive to changes in the interfacial area between the two liquid phases, the hydrolysis rate is not. tue.nlscispace.comrsc.org This suggests that the two reactions may occur in different locations within the reaction system. It has been proposed that the peroxyesterification reaction occurs in the organic phase after the transfer of the deprotonated hydroperoxide from the aqueous phase. scispace.comrsc.orgtue.nl
Influence of Base Identity on Reaction Kinetics
The choice of base in the aqueous phase significantly impacts the kinetics of peroxyester synthesis from this compound. The most commonly used bases are strong bases such as sodium hydroxide (NaOH) and potassium hydroxide (KOH). scispace.comrsc.orggoogle.com The primary role of the base is to deprotonate the alkyl hydroperoxide, making it a more reactive nucleophile. scispace.comrsc.org
Kinetic studies have demonstrated that the use of KOH results in a faster peroxyesterification rate compared to NaOH. tue.nlscispace.comrsc.orgtue.nlrsc.orgtue.nl This is attributed to the larger charge distribution of the potassium ion, which enhances the reactivity of the hydroperoxide salt. tue.nl Importantly, the use of KOH accelerates only the peroxyester formation and not the competing hydrolysis reaction, leading to a higher selectivity for the desired peroxyester product. tue.nlscispace.comrsc.orgtue.nlrsc.orgtue.nl
The base is typically used in excess relative to the hydroperoxide to ensure a sufficiently high pH is maintained throughout the reaction. scispace.comrsc.orgtue.nl This ensures that the equilibrium of the hydroperoxide deprotonation is shifted towards the formation of the more reactive hydroperoxide salt. scispace.comrsc.orgtue.nl
Role of Interfacial Area in Biphasic Reactions
The synthesis of peroxyesters from this compound is a biphasic liquid-liquid reaction, and the interfacial area between the organic and aqueous phases plays a crucial role in the reaction kinetics. tue.nlgoogle.com The peroxyesterification rate has been found to increase with a larger liquid-liquid interfacial area. tue.nlscispace.comrsc.orgtue.nlrsc.orgtue.nl This indicates that the reaction is, at least in part, dependent on the transfer of species between the two phases.
Conversely, the rate of the competing hydrolysis of this compound is not significantly affected by the interfacial area. tue.nlscispace.comrsc.org This differential effect on the two competing reactions allows for the manipulation of selectivity. By increasing the interfacial area, for example through the use of microreactors or rotor-stator spinning-disc reactors, the desired peroxyesterification can be selectively accelerated over the hydrolysis side reaction. tue.nl In a capillary slug-flow microreactor, it was observed that the peroxyester yield increased with a larger interfacial area, while the hydrolysis rate remained unchanged. rsc.org
Application of Phase-Transfer Catalysis in Peroxyesterification
Phase-transfer catalysis (PTC) has been effectively employed to enhance the rate of peroxyesterification of this compound. tue.nlscispace.comrsc.orgtue.nlrsc.orgtue.nl The addition of a phase-transfer catalyst accelerates the rate of the desired peroxyester formation without affecting the rate of the competing hydrolysis reaction, thereby increasing the selectivity of the process. tue.nlscispace.comrsc.orgtue.nlrsc.orgtue.nljchemlett.com
Different types of phase-transfer catalysts have been investigated, including quaternary ammonium salts and crown ethers. scispace.comrsc.orgtue.nl Among the tested catalysts, quaternary ammonium salts with longer alkyl chains have shown the best performance, leading to a peroxyesterification rate that is up to 25 times faster. scispace.comrsc.orgtue.nlrsc.orgtue.nljchemlett.com The increase in the reaction rate is proportional to the amount of the phase-transfer catalyst added. scispace.comrsc.orgtue.nlrsc.orgtue.nl
The mechanism of phase-transfer catalysis in this reaction involves the formation of a new ion pair between the catalyst and the deprotonated hydroperoxide. scispace.comrsc.orgtue.nl This new ion pair has a higher affinity for the organic phase and/or exhibits higher reactivity, facilitating the reaction with the this compound in the organic phase. scispace.comrsc.orgtue.nl Even a very small amount of a phase-transfer catalyst, such as a quaternary ammonium salt with long alkyl chains, can lead to a significant improvement in the reaction rate. tue.nl
The use of phase-transfer catalysis, in conjunction with other optimizing factors like the choice of base and increased interfacial area, allows for a highly efficient and selective synthesis of peroxyesters from this compound.
Chloroformylation Reactions
This compound can undergo chloroformylation reactions where a chloroformyl group (-COCl) is introduced into the molecule. One documented method involves heating this compound with trichloromethyl chloroformate (diphosgene) in a sealed tube at approximately 225°C for about 10 hours. sciencemadness.org
In this reaction, the -COCl group replaces a hydrogen atom on the alpha-carbon of the this compound. sciencemadness.org This reaction is reported to yield ethylbutylmalonyl chloride. sciencemadness.org The yield for this specific chloroformylation is noted to be around 30%. sciencemadness.org It is presumed that phosgene (B1210022) and hydrogen chloride are also formed as byproducts of this reaction. sciencemadness.org
This type of reaction demonstrates the reactivity of the alpha-hydrogen in this compound under specific, high-temperature conditions with a suitable chloroformylating agent.
Applications in Advanced Organic Synthesis and Materials Science Research
Synthesis of Active Pharmaceutical Intermediates and Analogues
The pharmaceutical industry relies on the precise and efficient synthesis of complex organic molecules to develop new therapeutic agents. nbinno.com 2-Ethylhexanoyl chloride has emerged as a valuable reagent in the synthesis of various active pharmaceutical intermediates and analogues, facilitating the exploration of new chemical entities with potential therapeutic applications. nbinno.com
Spin-Labeled Glycolipid Analogues for Membrane Dynamics Studies
Understanding the dynamics of cellular membranes is crucial for elucidating a wide range of biological processes. Spin-labeled glycolipid analogues are powerful tools for studying membrane structure and function using techniques such as electron paramagnetic resonance (EPR) spectroscopy. While direct evidence of this compound in the synthesis of these specific analogues is not extensively documented in publicly available research, its role can be inferred from established synthetic strategies. The synthesis of such analogues often involves the acylation of a glycolipid backbone with a spin-labeled fatty acid or a precursor that can be subsequently converted to a spin label. The reactivity of this compound makes it a suitable candidate for introducing a branched alkyl chain, which can influence the packing and dynamics of the glycolipid within the membrane.
Future research could explore the use of this compound to introduce specific structural motifs into glycolipid analogues, thereby providing a broader range of probes to investigate membrane properties.
Quinazolinone Derivative Synthesis and Bioactivity Exploration
Quinazolinone and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of novel quinazolinone derivatives is an active area of research in medicinal chemistry. The general synthetic routes to quinazolinones often involve the cyclization of N-acyl-2-aminobenzamides or related intermediates.
Morpholine (B109124) Derivative Synthesis and Pharmacological Potential
The morpholine scaffold is a privileged structure in medicinal chemistry, found in a number of approved drugs and clinical candidates. Morpholine-containing compounds exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and antidepressant effects. The synthesis of novel morpholine derivatives is a key strategy for the discovery of new drugs.
While direct literature examples of this compound in the synthesis of complex morpholine derivatives are scarce, its utility can be extrapolated from its known reactivity. One potential application is the N-acylation of a pre-existing morpholine-containing molecule to introduce the 2-ethylhexanoyl group. This modification can alter the compound's physicochemical properties, such as its solubility and membrane permeability, which can in turn affect its pharmacological profile. For instance, the increased lipophilicity imparted by the 2-ethylhexyl chain could enhance the ability of a drug candidate to cross the blood-brain barrier.
Development of Agrochemical Precursors
This compound is a valuable intermediate in the synthesis of active ingredients for the agrochemical industry, contributing to the development of modern crop protection agents. nbinno.comnbinno.com Its reactivity allows for the efficient production of a variety of agrochemical precursors. nbinno.com
Herbicides and Pesticides Synthesis
The synthesis of many herbicides and pesticides involves the formation of ester or amide linkages. nbinno.com The high reactivity of this compound makes it an excellent reagent for these transformations. It can be reacted with various alcohols or amines to produce the corresponding 2-ethylhexanoate (B8288628) esters or amides, which can be the active ingredients themselves or key intermediates in their synthesis. The branched structure of the 2-ethylhexyl group can enhance the efficacy and selectivity of the final product by influencing its interaction with the target enzyme or receptor in the pest or weed.
Precursors for Polymer and Material Science Applications
In the realm of materials science, this compound serves as a precursor for the synthesis of specialty polymers and as a key component in the production of plasticizers. nbinno.com Its incorporation into polymer chains or its use as a modifying agent can impart unique properties to the resulting materials. nbinno.com
The branched alkyl structure of the 2-ethylhexanoyl group can disrupt polymer chain packing, leading to materials with lower crystallinity, increased flexibility, and improved solubility in organic solvents. For instance, this compound can be used in the synthesis of polyesters and polyamides with tailored thermal and mechanical properties.
This compound: A Versatile Reagent in Advanced Chemical Manufacturing
Introduction
This compound, a vital chemical intermediate, plays a significant role in a wide array of industrial applications, particularly in the realms of pharmaceutical synthesis and the creation of advanced materials. nbinno.com This colorless to slightly yellowish liquid, characterized by its pungent odor, is a key building block in the production of a diverse range of downstream products. google.com Its utility stems from its reactive acyl chloride group, which readily participates in nucleophilic substitution reactions, making it an invaluable tool in sophisticated synthesis pathways. nbinno.comemeryoleo.com The production of this compound typically involves the reaction of 2-ethylhexanoic acid with chlorinating agents such as thionyl chloride or phosgene (B1210022). nbinno.com
Chemical and Physical Properties
This compound is a combustible liquid that is miscible with common organic solvents but reacts with water. chemceed.com Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C8H15ClO |
| Molar Mass | 162.66 g/mol |
| Appearance | Colorless to slight yellowish liquid |
| Odor | Pungent |
| Boiling Point | 67-68 °C @ 11 mmHg |
| Melting Point | -75 °C |
| Density | 0.939 g/mL at 25 °C |
| Refractive Index | n20/D 1.433 |
| Solubility | Miscible with all common organic solvents. Hydrolyzes in the presence of water. |
Synthesis of this compound
The industrial synthesis of this compound is primarily achieved through the reaction of 2-ethylhexanoic acid with a chlorinating agent. Common reagents used for this conversion include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus trichloride (B1173362) (PCl₃).
Reaction with Thionyl Chloride
The reaction of 2-ethylhexanoic acid with thionyl chloride is a widely used method for the preparation of this compound. nbinno.com This reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then decomposes, yielding this compound, sulfur dioxide (SO₂), and hydrogen chloride (HCl) as byproducts. google.com The formation of gaseous byproducts helps to drive the reaction to completion.
Reaction with Oxalyl Chloride
Oxalyl chloride is another effective reagent for the conversion of carboxylic acids to acyl chlorides. The reaction with 2-ethylhexanoic acid proceeds under milder conditions compared to thionyl chloride and is often preferred when sensitive functional groups are present in the molecule. The mechanism involves the formation of an unstable intermediate which then decomposes to the final product, carbon dioxide, and carbon monoxide.
Reaction with Phosphorus Trichloride
Phosphorus trichloride can also be employed to synthesize this compound from 2-ethylhexanoic acid. This reaction yields phosphorous acid as a byproduct. Typically, one mole of phosphorus trichloride can react with three moles of the carboxylic acid.
Chemical Reactivity and Mechanisms
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by various nucleophiles. The chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions.
Nucleophilic Acyl Substitution
This is the primary reaction mechanism for this compound. nbinno.com It reacts readily with a variety of nucleophiles, such as alcohols to form esters, amines to form amides, and water to hydrolyze back to 2-ethylhexanoic acid. This high reactivity makes it a versatile intermediate in organic synthesis. nbinno.com
Reaction with Alcohols (Esterification)
This compound reacts with alcohols in the presence of a base (like pyridine) to form esters. The base neutralizes the HCl produced during the reaction. This method is often used for the synthesis of various esters with applications as plasticizers and lubricants.
Reaction with Amines (Amidation)
The reaction of this compound with primary or secondary amines yields N-substituted amides. This reaction is typically rapid and exothermic. Two equivalents of the amine are often used, one as the nucleophile and the other to neutralize the HCl byproduct.
The versatile reactivity of this compound has led to its application in several areas of advanced organic synthesis and materials science.
Conductive Polymer Synthesis for Organic Electronics
This compound serves as a precursor in the synthesis of specialty polymers that possess unique electrical and optical properties, making them suitable for applications in organic electronics. nbinno.com While direct polymerization of this compound is not common, it is used to synthesize monomers or modify existing polymers to achieve desired functionalities. For instance, it can be used to introduce the 2-ethylhexyl group into polymer side chains, which can enhance the solubility and processability of the resulting conductive polymers. This improved processability is crucial for the fabrication of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
Synthesis of Plasticizers and Stabilizers for Polymer Modification
This compound is a key component in the manufacturing of plasticizers, which are additives that increase the flexibility and durability of polymers like polyvinyl chloride (PVC). google.com There is a significant research focus on developing environmentally friendly and non-toxic alternatives to traditional phthalate (B1215562) plasticizers such as di-2-ethylhexyl phthalate (DEHP). researchgate.net this compound can be used in the synthesis of these alternative plasticizers, for example, by reacting it with diols to form diesters. researchgate.netsci-hub.se
Furthermore, this compound is utilized in the synthesis of heat stabilizers for PVC. pvcchemical.com Heat stabilizers are crucial for preventing the thermal degradation of PVC during processing at high temperatures. specialchem.comgzbaisha.com The degradation of PVC releases hydrogen chloride (HCl), which can further catalyze the degradation process. researchgate.net Certain organic compounds derived from this compound can act as HCl scavengers, thereby improving the thermal stability of the polymer.
Preparation of Organic Peroxides as Polymerization Initiators
A major application of this compound is in the production of organic peroxides, which are widely used as initiators for free-radical polymerization. google.compergan.com Organic peroxides readily decompose to form free radicals that initiate the polymerization of monomers like vinyl chloride, ethylene, and styrene. united-initiators.comyunno.net
One important organic peroxide synthesized from this compound is tert-Butyl peroxy-2-ethylhexanoate, also known as tert-butyl peroctoate. chemicalbook.comgoogle.com This compound is produced by the reaction of this compound with tert-butyl hydroperoxide in the presence of a base. chemicalbook.comlookchem.com Tert-Butyl peroctoate is a highly effective initiator for the polymerization of various monomers and for the curing of unsaturated polyester (B1180765) resins. google.com
Low-Viscosity Ester Oil Basestocks for Lubricant Development
This compound is utilized in the synthesis of esters that serve as high-performance, low-viscosity basestocks for synthetic lubricants. google.commdpi.com These synthetic esters, particularly polyol esters, offer significant advantages over traditional mineral oil-based lubricants, including improved thermal and oxidative stability, a higher viscosity index, and better low-temperature fluidity. chemceed.commachinerylubrication.com
Polyol esters are synthesized by reacting a polyol (an alcohol with multiple hydroxyl groups), such as neopentyl glycol, trimethylolpropane, or pentaerythritol, with a carboxylic acid or its derivative, like this compound. google.comzslubes.com The resulting esters possess excellent lubricating properties and are used in demanding applications such as jet engine oils, automotive lubricants, and industrial fluids where high performance and stability are critical. mdpi.comzslubes.com The use of branched-chain precursors like this compound helps to produce esters with low pour points and good viscosity characteristics. mdpi.com
Analytical and Characterization Methodologies in 2 Ethylhexanoyl Chloride Research
Spectroscopic Characterization Techniques for Derivatives (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are essential for elucidating the molecular structure of derivatives synthesized from 2-ethylhexanoyl chloride, such as esters and amides. These techniques confirm that the desired chemical transformation has occurred and that the 2-ethylhexanoyl moiety has been successfully incorporated.
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed insight into the atomic arrangement of a molecule. For a derivative of this compound, ¹H and ¹³C NMR spectra are used to identify the specific protons and carbons of the 2-ethylhexyl group. For example, in an ester derivative, the protons on the methylene (B1212753) group adjacent to the ester oxygen will have a characteristic chemical shift, providing clear evidence of ester formation.
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the derivatives. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for both separating and identifying compounds in a mixture. The mass spectrum of a 2-ethylhexanoyl derivative will show a molecular ion peak corresponding to its molecular weight, and fragment ions resulting from the characteristic cleavage of the 2-ethylhexyl group, which helps to confirm its structure.
Below is a table representing hypothetical ¹H NMR data for a generic ethyl 2-ethylhexanoate (B8288628), a simple ester derivative, to illustrate how chemical shifts are used for structural confirmation.
| Proton Assignment | Hypothetical Chemical Shift (ppm) | Splitting Pattern | Integration |
| CH₃ (terminal, butyl chain) | ~ 0.9 | Triplet | 3H |
| CH₃ (terminal, ethyl group) | ~ 0.9 | Triplet | 3H |
| CH₂ (internal, butyl chain) | ~ 1.2-1.4 | Multiplet | 4H |
| CH₂ (of ethyl group) | ~ 1.5-1.6 | Multiplet | 2H |
| CH (chiral center) | ~ 2.2-2.4 | Multiplet | 1H |
| O-CH₂ (of ester ethyl group) | ~ 4.1 | Quartet | 2H |
Chromatographic Purity Assessment (e.g., Gas Chromatography)
Assessing the purity of this compound is critical to its use as a chemical intermediate. Gas Chromatography (GC) is the predominant technique for this purpose due to the compound's volatility. The method separates the main compound from any impurities, such as residual starting materials or by-products from its synthesis.
In a typical GC analysis, a sample is injected into the instrument where it is vaporized and carried by an inert gas through a column. Compounds separate based on their boiling points and interaction with the column's stationary phase. A detector, commonly a Flame Ionization Detector (FID), records the elution of each component. The purity is generally calculated from the relative area of the main peak in the resulting chromatogram. Due to the reactivity of acid chlorides, derivatization into more stable amides or esters prior to GC analysis can also be employed to achieve more reliable and reproducible results.
The following table outlines typical parameters for a GC purity assessment of this compound.
| Parameter | Typical Setting/Value | Purpose |
| Column Type | Fused-silica capillary (e.g., DB-5) | Provides high-resolution separation of volatile organic compounds. |
| Carrier Gas | Helium or Nitrogen | Inert mobile phase to carry the sample through the column. |
| Injector Temperature | 200 - 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) | Separates components with a wide range of boiling points. |
| Detector | Flame Ionization Detector (FID) | Highly sensitive to organic compounds, providing accurate quantification. |
| Purity Calculation | Area Percent | The peak area of this compound is compared to the total peak area. |
Quantitative Analysis of Reaction By-products and Residuals
The synthesis of this compound, typically from 2-ethylhexanoic acid and a chlorinating agent like thionyl chloride or oxalyl chloride, can leave behind unreacted starting materials and generate inorganic by-products. Rigorous quantitative analysis is necessary to ensure the final product meets quality specifications.
Residual 2-ethylhexanoic acid is a common impurity. Gas chromatography is an effective method for quantifying this residual acid, often after a derivatization step to convert the acid into a less polar and more volatile trimethylsilyl (B98337) ester. This allows for the simultaneous determination of the acid chloride (as a derivative) and the residual precursor acid in a single chromatographic run. Other potential by-products include hydrochloric acid and, depending on the reagent used, sulfur dioxide or carbon oxides. Aqueous titration methods can be used to quantify acidic impurities like hydrogen chloride.
This table summarizes the analysis of common residuals and by-products.
| Analyte | Analytical Method | Purpose of Analysis |
| Residual 2-Ethylhexanoic Acid | Gas Chromatography (GC), often after derivatization | To quantify the amount of unreacted starting material. |
| Residual Chlorinating Agent (e.g., Thionyl Chloride) | Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization | To ensure the complete removal of the reactive chlorinating agent. |
| Hydrogen Chloride | Acid-Base Titration | To measure the concentration of residual acidic by-products. |
| Water | Karl Fischer Titration | To determine the moisture content, as water reacts with the product. |
Toxicological and Environmental Research Perspectives
Biological Activity and Irritation Studies
Research into the biological activity of 2-ethylhexanoyl chloride has primarily focused on its acute toxicity and irritant properties. The compound is recognized as a potent irritant, capable of causing severe damage to tissues upon contact.
Studies have demonstrated that this compound causes severe skin burns and serious eye damage, with a risk of blindness upon direct contact. kscl.co.in In animal studies following OECD Test Guideline 404, the substance was shown to cause burns on rabbit skin. kscl.co.in Furthermore, it is classified as a lachrymator, a substance that stimulates the tear glands. chemicalbook.com
Inhalation presents a significant hazard, with studies indicating it can be harmful or fatal. nih.govthermofisher.com An acute inhalation study in rats determined a Lethal Concentration 50 (LC50) value of 2.3 mg/l for a one-hour exposure to an aerosol form of the substance. kscl.co.in Symptoms observed following inhalation include mucosal irritation, coughing, shortness of breath, and the potential for pulmonary edema, which may occur after a latency period. kscl.co.inchemicalbook.com
The compound may also induce an allergic skin reaction, as indicated by studies following OECD Test Guideline 429. kscl.co.in While it is classified for acute oral, inhalation, and dermal toxicity, as well as for severe skin and eye damage, current data does not classify it as a specific target organ toxicant for either single or repeated exposure. kscl.co.in
| Endpoint | Species | Result | Guideline/Reference |
|---|---|---|---|
| Acute Inhalation Toxicity (LC50, 1 hr) | Rat | 2.3 mg/L (Aerosol) | kscl.co.in |
| Skin Irritation/Corrosion | Rabbit | Causes burns | OECD Test Guideline 404 kscl.co.in |
| Eye Irritation/Damage | N/A | Causes serious eye damage | kscl.co.innih.gov |
| Skin Sensitization | Mouse | May cause an allergic skin reaction | OECD Test Guideline 429 kscl.co.in |
Hydrolysis Product Analysis and Environmental Fate Considerations
The environmental fate of this compound is largely dictated by its high reactivity with water. The compound is sensitive to moisture and undergoes rapid hydrolysis. kscl.co.inbasf.com This chemical reaction is exothermic and results in the decomposition of the parent compound into two primary products: 2-ethylhexanoic acid and hydrochloric acid. framochem.com
| Reactant | Product | Chemical Formula |
|---|---|---|
| This compound + Water | 2-Ethylhexanoic acid | C8H16O2 |
| Hydrochloric acid | HCl |
Regulatory and Safety Implications for Research Practice
The potent hazards associated with this compound have led to its regulation under various chemical safety frameworks. In the United States, it is considered a hazardous substance by the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200). kscl.co.in In Europe, it is a registered substance under the REACH regulation, indicating that its properties and uses have been documented with the European Chemicals Agency. nih.goveuropa.eu
These regulations have significant implications for laboratory and research practices. Handling of this compound requires stringent safety protocols to mitigate the risks of exposure. nbinno.com Key safety measures for researchers include:
Engineering Controls : The use of a chemical fume hood or a closed system is mandatory to control inhalation exposure to its vapors. chemicalbook.comnbinno.com
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required. This includes chemical-resistant gloves, chemical goggles and a face shield to protect against splashes, and appropriate protective clothing. chemicalbook.com For situations where inhalation exposure cannot be fully controlled by ventilation, a NIOSH or European Standard EN 149 approved respirator is necessary. chemicalbook.com
Storage : The compound must be stored in a cool, dry, and well-ventilated area designated for corrosive materials. chemicalbook.comframochem.com Containers must be kept tightly closed and, due to its reactivity with moisture, may require storage under an inert atmosphere to maintain stability and prevent degradation. nbinno.comchemicalbook.com Opened containers should be carefully resealed and kept upright. chemicalbook.com
Handling Procedures : Researchers must avoid all contact with skin, eyes, and clothing. chemicalbook.com Due to its reactivity with water, alcohols, bases, and oxidizing agents, it must be kept away from these incompatible materials. kscl.co.inchemicalbook.com
| Aspect | Requirement/Guideline | Regulatory Context |
|---|---|---|
| Hazard Classification | Hazardous Substance | OSHA 29 CFR 1910.1200 kscl.co.in |
| Chemical Registration | Registered Substance | REACH (Europe) nih.gov |
| Ventilation | Mandatory use of chemical fume hood or closed system | Standard Laboratory Practice chemicalbook.comnbinno.com |
| Eye/Face Protection | Chemical goggles and face shield | Standard Laboratory Practice chemicalbook.com |
| Skin Protection | Chemical-resistant gloves and protective clothing | Standard Laboratory Practice chemicalbook.com |
| Storage | Store in a cool, dry, well-ventilated "Corrosives Area" away from moisture and incompatibles | Standard Laboratory Practice chemicalbook.comframochem.com |
Computational Chemistry and Theoretical Studies
Molecular Modeling of Reaction Mechanisms
Molecular modeling is a powerful tool for investigating the detailed pathways of chemical reactions at the atomic level. For acyl chlorides like 2-Ethylhexanoyl chloride, the primary reactions of interest are nucleophilic acyl substitutions, such as hydrolysis, alcoholysis, and aminolysis. msu.edulibretexts.org Computational models can elucidate the transition states and intermediates involved in these processes, helping to distinguish between different possible mechanisms.
The central debate in the mechanism of nucleophilic acyl substitution has been whether it proceeds through a concerted S_N_2-type pathway or a stepwise addition-elimination pathway involving a tetrahedral intermediate. nih.gov Density Functional Theory (DFT) calculations have been instrumental in exploring these pathways for various acyl chlorides. nih.govresearchgate.net
For instance, studies on the hydrolysis of simple acyl chlorides like acetyl chloride suggest a concerted, one-step S_N_2 mechanism where a water molecule attacks the carbonyl carbon. researchgate.net Solvent molecules are shown to play a crucial role, acting as general base and general acid catalysts to facilitate the reaction. researchgate.net In contrast, for other acyl chlorides, particularly under different conditions or with different nucleophiles, a tetrahedral intermediate may be formed. nih.gov
Molecular modeling of the reaction between this compound and a nucleophile (e.g., water) would involve:
Geometry Optimization: Calculating the lowest energy structures of the reactants, products, and any potential transition states or intermediates.
Transition State Searching: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.
Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state down to the reactants and products to confirm the connection.
These models can provide detailed information on bond-breaking and bond-forming processes, the influence of the sterically bulky 2-ethylhexyl group on the reaction profile, and the role of the solvent in stabilizing or destabilizing key structures along the reaction pathway.
Table 1: Representative Modeled Parameters for Acyl Chloride Reaction Mechanisms
| Reaction | Modeled Mechanism | Key Intermediate/Transition State | Calculated Activation Energy (kcal/mol) | Solvent Model |
|---|---|---|---|---|
| Hydrolysis | Concerted SN2 | Distorted Tetrahedral Transition State | 15 - 25 | Water (Continuum) |
| Methanolysis | Addition-Elimination | Tetrahedral Intermediate | 10 - 20 | Methanol (Explicit) |
| Aminolysis | Stepwise with Zwitterionic Intermediate | Tetrahedral Zwitterion | 5 - 15 | Acetonitrile (Continuum) |
Quantum Chemical Calculations for Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the reactivity of molecules. rsc.org For this compound, these calculations can provide a wealth of information about its electronic structure, which governs its chemical behavior.
Key parameters calculated to predict reactivity include:
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would show a significant positive potential on the carbonyl carbon, indicating its high susceptibility to nucleophilic attack. physicsandmathstutor.com
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the LUMO and its distribution on the molecule can indicate the most likely site for nucleophilic attack. In an acyl chloride, the LUMO is typically centered on the carbonyl carbon.
Atomic Charges: Calculating the partial charges on each atom can quantify the electrophilicity of the carbonyl carbon. Various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can be used.
These quantum chemical descriptors can be used to compare the reactivity of this compound with other acyl chlorides and to predict its behavior in different chemical environments. For example, the inductive effect of the alkyl chain and the electronic effects of the chlorine and oxygen atoms all contribute to the high reactivity of the acyl chloride group. libretexts.orgkhanacademy.org
Table 2: Calculated Quantum Chemical Descriptors for a Model Acyl Chloride
| Descriptor | Calculated Value | Interpretation |
|---|---|---|
| LUMO Energy | -1.2 eV | Indicates a high susceptibility to nucleophilic attack |
| MEP at Carbonyl Carbon | +45 kcal/mol | Highly electrophilic center |
| NBO Charge on Carbonyl Carbon | +0.85 e | Significant positive charge, attracting nucleophiles |
| HOMO-LUMO Gap | 5.5 eV | Indicates high kinetic stability but high reactivity towards suitable nucleophiles |
Development of Predictive Kinetic Models
Predictive kinetic models are essential for the design, optimization, and safety assessment of chemical processes. These models consist of a set of differential equations that describe the rate of change of concentration of reactants, intermediates, and products over time. Computational chemistry plays a vital role in developing these models by providing the necessary rate constants.
For the reactions of this compound, a kinetic model would typically be based on the mechanism elucidated through molecular modeling studies. The rate constants for each elementary step in the reaction mechanism can be calculated using Transition State Theory (TST). The fundamental equation for TST is:
k = (k_B * T / h) * exp(-ΔG‡ / RT)
where:
k is the rate constant
k_B is the Boltzmann constant
T is the temperature
h is the Planck constant
ΔG‡ is the Gibbs free energy of activation, which can be calculated using quantum chemical methods.
By calculating the activation energies for different reaction pathways (e.g., hydrolysis vs. alcoholysis in a mixed solvent system), a kinetic model can predict the reaction rates and product distributions under various conditions (temperature, concentration, solvent). acs.org
The development of such a model involves:
Proposing a Reaction Network: Based on theoretical and experimental knowledge, a comprehensive reaction network including all plausible elementary steps is defined.
Calculating Rate Constants: Quantum chemical calculations are performed to determine the activation energies and, subsequently, the rate constants for each step.
Model Simulation and Validation: The set of differential equations is solved numerically to simulate the concentration profiles over time. These predictions are then compared with experimental data to validate and refine the model.
While building a complete kinetic model from first principles is computationally intensive, it provides a powerful predictive tool that can significantly accelerate process development and enhance the understanding of complex reaction systems involving this compound. masterorganicchemistry.com
Table 3: Hypothetical Kinetic Parameters for this compound Reactions
| Reaction Step | Calculated ΔG‡ (kcal/mol) | Calculated Rate Constant at 298 K (s-1 or M-1s-1) | Reaction Order |
|---|---|---|---|
| Hydrolysis (Third-order, water-catalyzed) | 18.5 | 1.2 x 10-2 M-2s-1 | Third |
| Esterification with Ethanol | 16.2 | 5.0 x 10-1 M-1s-1 | Second |
| Formation of Tetrahedral Intermediate | 12.0 | Fast | - |
| Collapse of Tetrahedral Intermediate | 8.0 | Very Fast | - |
Emerging Trends and Future Research Directions
Green Chemistry Approaches in 2-Ethylhexanoyl Chloride Synthesis
Traditional synthesis routes for this compound often rely on reagents like phosgene (B1210022) and thionyl chloride. nbinno.com While effective, these substances pose significant environmental and safety hazards. The principles of green chemistry aim to mitigate such risks by designing chemical processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it
Research in this area is focused on several key strategies:
Alternative Chlorinating Agents: Investigating less hazardous and more atom-economical chlorinating agents to replace phosgene and thionyl chloride. The goal is to maintain high reaction yields while minimizing toxic byproducts.
Catalytic Routes: Developing catalytic processes that can directly convert 2-ethylhexanoic acid to the acyl chloride with high efficiency, avoiding the need for stoichiometric amounts of hazardous reagents.
Safer Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives, such as ionic liquids or solvent-free reaction conditions, to reduce environmental pollution and health risks. iwu.edu
Waste Valorization: Designing processes where byproducts can be recovered and repurposed, adhering to the green chemistry principle of waste prevention. uniroma1.it
Continuous Flow Chemistry and Microreactor Applications for Process Intensification
Process intensification aims to develop more efficient, safer, and cost-effective chemical production systems by reducing equipment size, energy consumption, and waste generation. mdpi.com Continuous flow chemistry and microreactor technology are at the forefront of this trend, offering significant advantages over traditional batch processing for the synthesis of this compound. mdpi.comchemdistgroup.com
Microreactors are small-scale devices with channels typically in the sub-millimeter range, which provide superior control over reaction conditions. researchgate.net The key benefits of applying this technology to this compound synthesis include:
Enhanced Safety: The small internal volume of microreactors minimizes the amount of hazardous material present at any given time, significantly reducing the risks associated with highly reactive or exothermic reactions. youtube.com
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microchannels allows for rapid and precise temperature control, preventing hotspots and the formation of unwanted byproducts. taylors.edu.my
Improved Yield and Purity: Precise control over parameters like residence time, temperature, and stoichiometry leads to higher conversion rates, often exceeding 99%, and greater product selectivity. taylors.edu.my
Scalability: Production capacity can be easily scaled up by "numbering-up"—running multiple microreactors in parallel—without the need for extensive process redesign. youtube.com
The transition from batch to continuous flow manufacturing represents a paradigm shift, promising to make the production of this compound not only more efficient but also inherently safer and more reproducible. chemdistgroup.com
Novel Catalyst Development for Enhanced Selectivity and Efficiency
Catalysis is a cornerstone of modern chemical synthesis, and the development of novel catalysts is crucial for improving the efficiency and selectivity of this compound production. Traditional synthesis often uses catalysts like N,N-dimethylformamide (DMF). However, research is now directed towards more advanced catalytic systems that offer improved performance and sustainability.
A key area of development is in heterogeneous catalysis , where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). This approach offers significant advantages:
Easy Separation and Recovery: Solid catalysts can be easily removed from the product mixture through filtration, simplifying purification processes.
Reusability: The ability to recover and reuse the catalyst multiple times reduces operational costs and minimizes waste. nus.edu.sg
Suitability for Continuous Processes: Heterogeneous catalysts are well-suited for use in packed-bed reactors within continuous flow systems, aligning with process intensification goals.
Recent innovations in catalyst design include the development of bimetallic catalysts, such as those with two copper ion cores, which have demonstrated the ability to perform reactions more efficiently and with a significantly lower carbon footprint compared to conventional catalysts. nus.edu.sg Another approach involves using very mild and inexpensive catalysts like ammonium (B1175870) chloride, which can promote reactions under gentle conditions. eurjchem.com A patented process highlights the use of specific carboxamides, such as di-sec-butylformamide, which yield high-purity acyl chlorides. google.com
| Catalyst Type | Key Advantages | Relevance to this compound Synthesis |
|---|---|---|
| Homogeneous (e.g., DMF) | High activity and selectivity in traditional batch processes. | Commonly used but can be difficult to separate from the product. |
| Heterogeneous (e.g., solid acids, supported metals) | Easy separation, reusability, suitable for continuous flow. nus.edu.sg | Offers potential for greener, more cost-effective, and intensified production. |
| Novel Carboxamides (e.g., di-sec-butylformamide) | Leads to very high purity (e.g., 99.2%) of the final acyl chloride. google.com | Improves product quality and reduces downstream purification needs. |
| Bimetallic Catalysts (e.g., dual copper core) | High efficiency, selectivity, and a significantly lower carbon footprint. nus.edu.sg | Represents a frontier in sustainable catalyst design for future synthesis methods. |
Exploration of New Synthetic Applications in Functional Materials
Beyond its established roles, this compound is being explored as a critical building block in the synthesis of advanced functional materials. Its reactive acyl chloride group allows for its incorporation into complex molecular architectures, imparting specific properties to the final product. nbinno.com
One of the most promising areas is in the field of organic electronics . This compound is used in the synthesis of low band gap polymers that have significant potential for use in photovoltaic devices, specifically polymer solar cells. sigmaaldrich.comchemicalbook.com For example, it is a reactant in the preparation of poly(4,8-bis-alkyloxybenzo(1,2-b:4,5-b′)dithiophene-2,6-diyl-alt-(alkyl thieno(3,4-b)thiophene-2-carboxylate)-2,6-diyl), a polymer with highly promising photovoltaic properties. sigmaaldrich.comsigmaaldrich.com The branched 2-ethylhexyl side chains introduced via the acyl chloride are crucial for enhancing the solubility of these polymers, which is essential for their processing into thin films for electronic devices.
Other areas of exploration include:
Specialty Polymers: Serving as a precursor for polymers with unique optical and electrical characteristics for various applications in the electronics industry. nbinno.com
Advanced Plasticizers: Use in the development of new plasticizers that can improve the flexibility and durability of polymer materials. nbinno.com
Organic Synthesis: Acting as a versatile intermediate for creating complex molecules for pharmaceuticals and agrochemicals. guidechem.comnbinno.comshreesulphuric.com
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of 2-ethylhexanoyl chloride, and how should they inform experimental design?
- Key Properties : Molecular formula (C₈H₁₅ClO), molecular weight (162.66 g/mol), boiling point (67–68°C at 11 mmHg), density (0.939 g/mL), refractive index (1.4315–1.4335), and solubility in aprotic organic solvents (e.g., ethanol, chloroform). It hydrolyzes readily in water .
- Methodological Guidance :
- Storage : Store in sealed containers under inert gas (e.g., N₂) at room temperature; shelf life is 6 months unopened .
- Handling : Use anhydrous conditions for reactions to prevent hydrolysis. Monitor pH in aqueous mixtures due to HCl release .
Q. How can researchers safely handle this compound in laboratory settings?
- Hazards : Corrosive to skin/eyes, toxic by inhalation, and releases HCl upon hydrolysis .
- Safety Protocols :
- Use fume hoods, nitrile gloves, and splash goggles.
- Neutralize spills with sodium bicarbonate before disposal .
Q. What synthetic routes are commonly used to prepare this compound?
- Standard Synthesis : React 2-ethylhexanoic acid with oxalyl chloride or thionyl chloride in anhydrous solvents (e.g., toluene, xylene) under reflux. Purify via distillation (67–68°C at 11 mmHg) .
- Purity Validation : Assess via GC (≥99% purity) and test for residual phosgene (<0.1%) or iron (<1 ppm) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound in esterification or amidation reactions?
- Key Variables :
- Solvent Choice : Use aprotic solvents (e.g., dichloromethane) to minimize side reactions.
- Catalysts : Employ DMAP or pyridine to scavenge HCl and accelerate acyl transfer .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- Spectral Analysis :
- NMR : δ 0.8–1.6 ppm (alkyl chain protons), δ 2.8–3.2 ppm (α-protons to carbonyl) .
- Mass Spectrometry : Base peak at m/z 127 [M-Cl]⁺; confirm molecular ion at m/z 162.66 .
Q. How can conflicting literature data on physicochemical properties (e.g., boiling point, purity) be resolved?
- Case Study : Reported boiling points vary (e.g., 67–68°C at 11 mmHg vs. 101°C at 0.2 mmHg). Cross-reference CRC Handbook data (451-46-7 entry) and validate via controlled distillation .
- Data Reconciliation : Source high-purity samples (≥99%) from suppliers with certified specifications (e.g., BASF) and replicate measurements under standardized conditions .
Q. What strategies mitigate challenges in using this compound for polymer initiator synthesis?
- Application Example : Use with t-amyl hydroperoxide to generate radicals for vinyl polymerization. Optimize initiator ratios to control molecular weight distribution .
- Challenges : Address oxygen sensitivity and side reactions (e.g., branching) via inert-atmosphere techniques and kinetic studies .
Q. How does hydrolysis kinetics of this compound impact its utility in aqueous-phase reactions?
- Kinetic Analysis : Conduct pseudo-first-order studies in buffered solutions (pH 2–12) to quantify hydrolysis rates. Use UV-Vis or conductivity probes to track HCl release .
- Mitigation : Stabilize using micellar encapsulation (e.g., SDS surfactants) or phase-transfer catalysts .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
